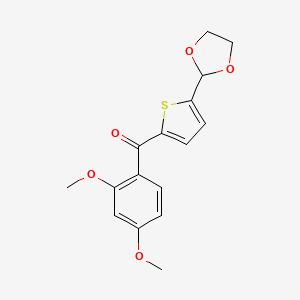

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound . It is used in various research and development applications .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.36 . Other physical and chemical properties couldn’t be found in the search results .科学的研究の応用

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing thiophene derivatives, including methods involving condensation reactions and the evaluation of antimicrobial properties. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized thiophene-2-carboxamides by condensing thiophene-2-carboxamide with substituted phenyl phosphoro dichloridates, leading to compounds characterized by IR, NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystallography Studies

Studies on the crystal and molecular structures of methoxybenzo[b]thiophenes have been performed using X-ray diffractometry. Mullica et al. (1996) analyzed two methoxybenzo[b]thiophenes, revealing differences in the positioning of dimethoxy groups and the addition of a hydroxyl group in one compound. The molecules in the crystal lattice were held together by van der Waals forces and hydrogen bonding in one compound (Mullica et al., 1996).

Synthesis of Novel Derivatives

Research into the synthesis of novel c-hetero-fused thiophene derivatives has been carried out. Rangnekar and Mavlankar (1991) achieved this by condensing dichlorothiophene with ethylene glycol, ethylenediamine, substituted thioamides, and 2-mercaptobenzimidazole, using sodium carbonate in dimethyl formamide (Rangnekar & Mavlankar, 1991).

Fluorescent Nitrobenzoyl Polythiophenes

Coelho et al. (2015) synthesized and characterized fluorescent nitrobenzoyl polythiophenes, which showed well-defined reversible redox systems and fluorescence in both solution and solid state. This research contributes to the understanding of the electrochemical and optical properties of these compounds (Coelho et al., 2015).

Dimetallations and Biological Activity

Carpenter and Chadwick (1985) reported on the preparation and reactions of dilithiated furan and thiophene derivatives. Mabkhot et al. (2017) synthesized thiophene-containing compounds and evaluated their antimicrobial activity. These studies highlight the diverse chemical reactions and potential biological applications of thiophene derivatives (Carpenter & Chadwick, 1985); (Mabkhot et al., 2017).

Metal Ion Reactions

Salameh and Tayim (1983) explored the reactions of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions, providing insights into the coordination chemistry of thiophene derivatives (Salameh & Tayim, 1983).

Psychopharmacological Applications

Orus et al. (2002) synthesized benzo[b]thiophene derivatives and evaluated them for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating potential applications in psychopharmacology (Orus et al., 2002).

特性

IUPAC Name |

(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNQATRLKCMNNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641974 |

Source

|

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-01-6 |

Source

|

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)